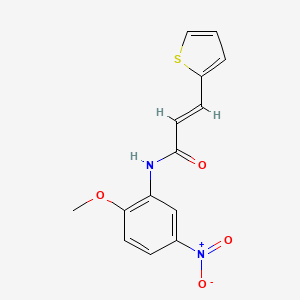![molecular formula C25H18O7 B2411942 (Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 929505-79-3](/img/structure/B2411942.png)
(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a benzodioxole group, which is a common motif in organic chemistry and is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . Density functional theory (DFT) calculations were performed to understand the vibrational frequency of the compound at the ground state structure .Scientific Research Applications
Nonlinear Optical Applications
This compound has been studied for its potential in nonlinear optical (NLO) applications . NLO materials have received significant interest due to their broad applications in molecular electronics, photonics, optical computing, and optical communications . The compound’s promising NLO properties make it a potential candidate for use in optical devices, including dynamic image processing, frequency conversion, optical computing, optical parametric oscillations, electro-optic modulation, and optical switching .
Chemosensors
The compound could potentially be used in the development of chemosensors . Chemosensors are devices that transform chemical information, ranging from the concentration of a specific sample component to total composition analysis, into an analytically useful signal.
Optoelectronic Technology
The compound’s properties could be harnessed for use in optoelectronic technology . Optoelectronics is the study and application of electronic devices and systems that source, detect and control light, usually considered a sub-field of photonics.
Photocatalysts
The compound could potentially be used as a photocatalyst . Photocatalysts are substances which are capable of absorbing light and mediating photochemical reactions - a property that could be harnessed for various scientific and industrial applications.
Detection of Carcinogenic Lead
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
Antitumor Evaluation
Some derivatives of the compound have shown potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines .
Anticonvulsant Activity
A series of N-substituted derivatives of the compound were designed, synthesized, and tested for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) .
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticonvulsant activity , suggesting potential targets within the central nervous system.
Mode of Action
It’s worth noting that similar compounds have shown to exhibit anticonvulsant activity
Biochemical Pathways
Given the potential anticonvulsant activity of similar compounds , it’s plausible that this compound may influence pathways related to neuronal signaling and excitability.
Result of Action
Based on the potential anticonvulsant activity of similar compounds , it’s possible that this compound may help to reduce neuronal excitability and prevent seizure activity.
properties
IUPAC Name |
benzyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c26-24(29-13-16-4-2-1-3-5-16)14-28-18-7-8-19-21(12-18)32-23(25(19)27)11-17-6-9-20-22(10-17)31-15-30-20/h1-12H,13-15H2/b23-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVSTYSJIJMEDO-KSEXSDGBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


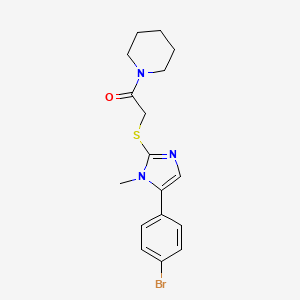
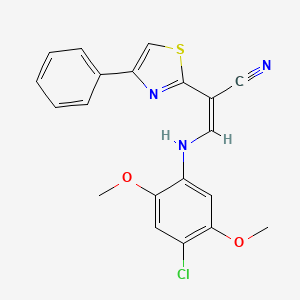
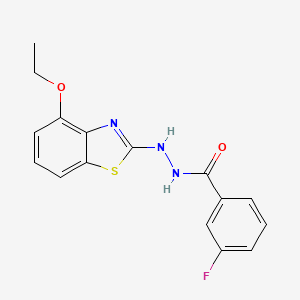
![8-(4-Ethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2411867.png)
![Octahydro-pyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2411869.png)
![(2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide](/img/structure/B2411871.png)
![Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2411874.png)
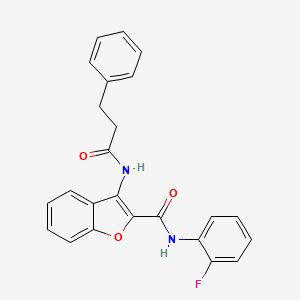
![N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2411878.png)
![3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2411879.png)

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2411882.png)
